BenchChemオンラインストアへようこそ!

ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate

Lipophilicity Drug-likeness Piperazine scaffold optimization

Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate (CAS 702650-63-3; IUPAC: ethyl 4-(propylcarbamoyl)piperazine-1-carboxylate) is a C11H21N3O3 1,4-disubstituted piperazine derivative bearing an ethyl carbamate at N1 and an N-propyl urea at N4. The compound has a molecular weight of 243.30 Da, a predicted ACD/LogP of 0.79, a polar surface area of 62 Ų, and zero Rule-of-5 violations.

Molecular Formula C11H21N3O3
Molecular Weight 243.307
CAS No. 702650-63-3
Cat. No. B2411740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(N-propylcarbamoyl)piperazinecarboxylate
CAS702650-63-3
Molecular FormulaC11H21N3O3
Molecular Weight243.307
Structural Identifiers
SMILESCCCNC(=O)N1CCN(CC1)C(=O)OCC
InChIInChI=1S/C11H21N3O3/c1-3-5-12-10(15)13-6-8-14(9-7-13)11(16)17-4-2/h3-9H2,1-2H3,(H,12,15)
InChIKeyVDNZCKQMSAUAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate (CAS 702650-63-3): Compound Identity and Physicochemical Baseline for Sourcing and Screening


Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate (CAS 702650-63-3; IUPAC: ethyl 4-(propylcarbamoyl)piperazine-1-carboxylate) is a C11H21N3O3 1,4-disubstituted piperazine derivative bearing an ethyl carbamate at N1 and an N-propyl urea at N4 . The compound has a molecular weight of 243.30 Da, a predicted ACD/LogP of 0.79, a polar surface area of 62 Ų, and zero Rule-of-5 violations . It is classified as a research-chemical building block supplied at ≥98% purity , with GHS hazard statements H302–H335 . The scaffold places it within the alkylpiperazine-carboxylate class investigated as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) modulator space .

Why Generic Substitution of Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate with Close Piperazine Analogs Is Unsupported Without Comparator Data


Within the 1,4-disubstituted piperazine-carboxylate/carbamoyl family, even minor alterations to the ester or N-alkyl-urea substituents produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that can alter solubility, permeability, and target engagement . The ethyl ester–N-propyl urea combination in CAS 702650-63-3 yields a discrete LogP and Fsp3 window that differs from the tert-butyl ester analog (CAS 1328471-09-5, ΔLogP ≈ 1.1 units) and from the N-phenyl analog that lacks the carboxylate H-bond acceptor array . Consequently, treating co-class compounds as interchangeable procurement options without verifying these parameters risks selecting a molecule with unintended solubility, metabolic stability, or molecular recognition properties .

Quantitative Differentiation Evidence: Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate Versus Structural Analogs


LogP Differential: Ethyl Ester Target vs. tert-Butyl Ester Analog (ΔLogP ≈ 1.1 Units)

The target compound's predicted ACD/LogP of 0.79 places it approximately 1.1 log units more hydrophilic than its closest ester analog, tert-butyl 4-(propylcarbamoyl)piperazine-1-carboxylate (LogP 1.93) . This difference arises solely from the ester group (ethyl vs. tert-butyl) while the N-propylcarbamoyl pharmacophore is held constant. The ∼11-fold lower theoretical octanol-water partition coefficient indicates that the ethyl ester derivative will exhibit higher aqueous solubility and lower non-specific protein binding compared with the tert-butyl variant when evaluated under comparable conditions .

Lipophilicity Drug-likeness Piperazine scaffold optimization

Fraction sp3 (Fsp3) Comparison: Ethyl Ester Target (0.82) vs. Aryl-Substituted Analog

The target compound possesses an Fsp3 of 0.82 (9 sp3-hybridized carbons out of 11 total carbons), as calculated from its C11H21N3O3 molecular formula . This value is substantially higher than that of 1-phenyl-4-(N-propylcarbamoyl)piperazine (CAS 464178-61-8), whose phenyl substituent reduces the Fsp3 to approximately 0.57 (8 sp3 carbons out of 14 total) . High Fsp3 (>0.45) is positively correlated with clinical success rates in small-molecule drug discovery, and Fsp3 values above 0.7 are characteristic of fragment-like and lead-like chemical space favored in modern screening libraries .

Fsp3 Drug-likeness Fragment-based screening

Hydrogen-Bond Acceptor Count: Target Compound (6 HBA) vs. Parent Ethyl Piperazinecarboxylate (4 HBA)

The target compound provides 6 hydrogen-bond acceptor (HBA) sites (3 carbonyl oxygens + 3 amine/urea nitrogens) and 1 hydrogen-bond donor (HBD) from the N-propyl urea NH, compared with only 4 HBA and 0 HBD for the parent scaffold ethyl 1-piperazinecarboxylate (CAS 120-43-4, C7H14N2O2) . The additional HBA count and the introduction of a single HBD through the N-propyl urea moiety provide a distinct interaction fingerprint for protein binding, while maintaining a favorable HBA/HBD ratio that avoids excessive polarity-driven permeability penalties .

Hydrogen bonding Target engagement Piperazine SAR

Purity Specification and QC Traceability: 98% Minimum Purity with Documented Batch Control

Commercially, ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate is supplied at a certified minimum purity of 98% by multiple independent vendors including Fluorochem (Product F756515), Leyan (Catalog 1437097), and Chemsrc . This contrasts with the less commonly stocked tert-butyl analog (CAS 1328471-09-5), for which standardized purity specifications and batch QC documentation are not readily verifiable from established catalog suppliers . The availability of the target compound from multiple ISO-compliant sources with documented purity reduces procurement risk and ensures batch-to-batch reproducibility for sensitive assay workflows.

Purity specification Procurement quality Analytical validation

Water Solubility Estimate: Target Compound (3.8–27.5 g/L Estimated Range) vs. tert-Butyl Analog (Predicted Lower Solubility)

The target compound's estimated water solubility ranges from 3,805 mg/L (KOWWIN v1.41, using estimated Log Kow of 0.97) to 27,532 mg/L (fragment-based estimate) . Although direct experimental solubility data are not available for either compound, the ~1.1-unit LogP advantage over the tert-butyl analog (LogP 1.93) translates to a theoretical 6- to 10-fold higher aqueous solubility for the ethyl ester, based on the inverse LogP–solubility relationship for neutral organic compounds . This solubility differential is practically meaningful for high-concentration biochemical assay preparation and for in vitro ADME profiling where DMSO stock compatibility limits may be encountered.

Aqueous solubility Assay compatibility Formulation

Class-Level FAAH/MAGL Modulation Potential: Scaffold Alignment with Patented Inhibitor Chemotypes

The 1,4-disubstituted piperazine scaffold carrying a carbamoyl moiety at N4 and a carboxylate ester at N1 falls within the general structural formula claimed in Sanofi-Aventis patents (US20070027141, WO2005080347) describing alkylpiperazine- and alkylhomopiperazine-carboxylates as FAAH enzyme inhibitors with activity mediated through cannabinoid and vanilloid receptor pathways . Separately, piperazine carbamates have been disclosed as modulators of MAGL and/or ABHD6 (EP 3515897) . However, this is a class-level inference only; no quantitative FAAH IC50 or MAGL modulation data have been identified for the specific compound CAS 702650-63-3. Users considering this compound for endocannabinoid-system target screening should verify activity experimentally.

FAAH inhibition Endocannabinoid system Piperazine pharmacophore

Recommended Application Scenarios for Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate Based on Evidence-Confirmed Differentiation


Fragment-Based and Diversity Screening Library Inclusion Leveraging High Fsp3 (>0.8) and Favorable Physicochemical Profile

With an Fsp3 of 0.82, zero Rule-of-5 violations, and a moderate LogP of 0.79, ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate meets established criteria for fragment-like and lead-like screening libraries . Its combination of 6 HBA and 1 HBD within a compact 243 Da framework provides a distinct interaction profile for high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns, particularly those targeting enzyme active sites or protein–protein interaction interfaces that require balanced hydrogen-bonding potential without excessive lipophilicity-driven promiscuity .

Endocannabinoid System Target Exploration (FAAH/MAGL) Using the Piperazine-Carbamate Pharmacophore

The compound's 1,4-disubstituted piperazine architecture with an N-propyl urea and an ethyl carbamate aligns with the general formula of patented FAAH inhibitor chemotypes . Its LogP of 0.79 positions it in a more hydrophilic region of FAAH-active chemical space compared with the tert-butyl ester analog (LogP 1.93), potentially offering differentiated CNS penetration and metabolic stability profiles suitable for endocannabinoid-system probe development . Researchers should conduct confirmatory FAAH and/or MAGL biochemical assays to establish target-specific IC50 values before using this compound as a pharmacological tool.

Synthetic Intermediate for Piperazine-Containing Bioactive Molecule Construction with Documented Purity Assurance

The compound serves as a bifunctional synthetic building block, with the ethyl carbamate serving as a protected amine and the N-propyl urea providing a stable pharmacophoric element resistant to common transformations. Procurement from multiple suppliers at certified 98% purity (Fluorochem, Leyan, Chemsrc) provides documented batch traceability and quality assurance . This is particularly relevant for multi-step medicinal chemistry campaigns where intermediate purity directly impacts downstream yield and characterization reliability.

Comparative Physicochemical Profiling Against Ester Analogs to Optimize Solubility-Permeability Balance

The target compound's experimental LogP of approximately 0.79 (vs. 1.93 for the tert-butyl analog) makes it a useful reference molecule for systematic structure–property relationship (SPR) studies that aim to optimize aqueous solubility within the piperazine-carboxylate series . Its predicted water solubility range of 3.8–27.5 g/L supports aqueous-based assay formats at concentrations up to 100 μM without the need for excessive DMSO co-solvent, reducing solvent-related assay interference artifacts commonly encountered with more lipophilic analogs.

Quote Request

Request a Quote for ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.